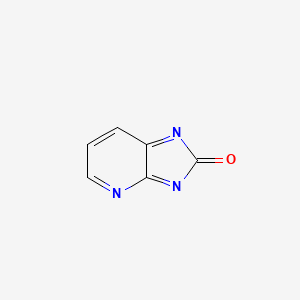

Imidazopyridin-2-ON

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3N3O |

|---|---|

Molecular Weight |

133.11 g/mol |

IUPAC Name |

imidazo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C6H3N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |

InChI Key |

JXXWJMUPNZDILL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)N=C2N=C1 |

Synonyms |

imidazo(4,5-b)pyridin-2-one |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Imidazopyridin 2 on and Its Analogues

Classical and Conventional Synthetic Routes

Conventional methods for constructing the imidazopyridin-2-one core often rely on cyclocondensation reactions, the use of 2-aminopyridines as key starting materials, and multi-component reactions.

Cyclocondensation reactions are a cornerstone for the synthesis of imidazopyridine derivatives. A prevalent method involves the reaction of 2-aminopyridines with α-haloketones or equivalent α,β-unsaturated carbonyl compounds. researchgate.netacs.orgacs.org This approach, often referred to as the Tschitschibabin (or Chichibabin) reaction, traditionally involved heating 2-aminopyridine (B139424) with a reactive carbonyl compound like bromoacetaldehyde (B98955) in a sealed tube at high temperatures (150-200°C). bio-conferences.orge3s-conferences.org While effective, this method often resulted in modest yields. Subsequent refinements, such as the inclusion of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with improved efficiency. bio-conferences.orge3s-conferences.org

Another common cyclocondensation strategy utilizes the reaction between 2-aminopyridines and 1,3-dicarbonyl compounds. rsc.org These reactions provide a direct pathway to the fused heterocyclic system. For instance, the condensation of 2-aminopyridines with β-keto esters or 1,3-diones can be mediated by reagents like carbon tetrabromide under metal-free conditions to yield substituted imidazo[1,2-a]pyridines. organic-chemistry.org

The following table summarizes representative cyclocondensation reactions for imidazopyridine synthesis.

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Aminopyridine, α-Haloketone | Heat (150-200°C) | Imidazo[1,2-a]pyridine (B132010) | bio-conferences.orge3s-conferences.org |

| 2-Aminopyridine, α-Haloketone | NaHCO₃ | Imidazo[1,2-a]pyridine | bio-conferences.orge3s-conferences.org |

| 2-Aminopyridines, β-Keto esters/1,3-Diones | CBr₄ | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine, Aryl Methyl Ketones | I₂, Aqueous media | 2-Arylimidazo[1,2-a]pyridines | acs.orgresearchgate.net |

2-Aminopyridines are fundamental building blocks for the synthesis of the imidazopyridine scaffold. e3s-conferences.org A variety of synthetic transformations begin with this versatile starting material. One of the most classic and widely used methods is the reaction of 2-aminopyridines with α-halocarbonyl compounds. rsc.org A notable example is the reaction with α-bromo/chloroketones, which can proceed efficiently without a catalyst or solvent at a moderate temperature of 60°C. bio-conferences.org The key step in this reaction is the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine. bio-conferences.org

Beyond α-halocarbonyls, 2-aminopyridines can be reacted with a range of other partners. For example, their reaction with nitroolefins provides a route to 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another approach involves the direct annulation of 2-aminopyridine with starting materials like acetophenone, ethylbenzene, styrene, or phenylacetylene (B144264) to produce C2-arylated imidazo[1,2-a]pyridines. researchgate.net

The following table highlights various reactions starting from 2-aminopyridines.

| 2-Aminopyridine Derivative | Reactant | Conditions | Product | Reference |

| 2-Aminopyridine | α-Bromo/chloroketone | 60°C, catalyst-free, solvent-free | Imidazo[1,2-a]pyridine | bio-conferences.org |

| 2-Aminopyridine | Nitroolefin | - | 3-Unsubstituted imidazo[1,2-a]pyridine | bio-conferences.org |

| 2-Aminopyridine | Acetophenone | - | C2-Arylated imidazo[1,2-a]pyridine | researchgate.net |

| 2-Aminopyridine | Phenylacetylene | - | C2-Arylated imidazo[1,2-a]pyridine | researchgate.net |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like imidazopyridine derivatives in a single step. rsc.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for synthesizing imidazo[1,2-a]pyridines. rsc.orgacs.orgsciforum.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgrsc.orgacs.org While often performed under metal catalysis, metal-free versions have been developed using catalysts like perchloric acid, hydrochloric acid, or trifluoroacetic acid. acs.orgnih.gov

The GBB reaction is highly versatile, allowing for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the three core components. rsc.orgacs.orgresearchgate.net For instance, using trimethylsilylcyanide (TMSCN) in place of an isocyanide, in a reaction with 2-aminopyridine and an aldehyde under microwave irradiation with a scandium triflate catalyst, yields 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Another variation involves a three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org

The table below showcases examples of MCRs for imidazopyridine synthesis.

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ or TsOH | Imidazo[1,2-a]pyridin-3-amine | researchgate.net |

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Perchloric acid or Hydrochloric acid | 2,3-Disubstituted imidazo[1,2-a]pyridine | acs.org |

| MCR | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |

| A³ Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivative | bio-conferences.org |

Reactions Involving 2-Aminopyridines as Starting Materials

Advanced and Sustainable Synthesis Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus. This includes the use of metal catalysts to facilitate novel bond formations and the exploration of metal-free and organocatalytic systems to reduce environmental impact.

Transition-metal catalysis has become an indispensable tool for the synthesis of imidazopyridin-2-one and its analogues, enabling reactions that are often difficult to achieve through classical methods. nih.gov Palladium and copper are among the most widely used metals in this context. beilstein-journals.orgtandfonline.com

Palladium-Catalyzed Syntheses: Palladium catalysts are particularly effective for cross-coupling reactions to form C-C and C-N bonds. beilstein-journals.org For instance, a tandem chemo- and regioselective palladium-catalyzed amination sequence starting from 3-iodo-2-chloropyridines has been used to synthesize non-symmetric 1,3-substituted imidazopyridin-2-ones. nih.gov Another one-pot strategy involves a Buchwald-Hartwig amination followed by an intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamates. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines provides a route to carboxamide derivatives. mdpi.com Palladium-catalyzed reactions between imidazo[1,2-a]pyridine derivatives and various bromo-substituted compounds under microwave irradiation have also been reported to produce hybrid molecules in good to excellent yields. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysts are frequently employed in a variety of synthetic transformations leading to imidazopyridines. beilstein-journals.orgresearchgate.net Copper-catalyzed, three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes are a common strategy. beilstein-journals.orgbeilstein-journals.org Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also affords imidazo[1,2-a]pyridines. organic-chemistry.org Another notable copper-catalyzed reaction is the one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgorganic-chemistry.org This method is environmentally friendly and proceeds under relatively mild conditions. organic-chemistry.org Additionally, copper(II)-mediated aerobic synthesis via a cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines has been developed. acs.org

The following table summarizes selected metal-catalyzed reactions.

| Metal Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium | 3-Iodo-2-chloropyridines | Tandem Amination | 1,3-Substituted imidazopyridin-2-ones | nih.gov |

| Palladium | tert-Butyl (2-chloropyridin-3-yl)carbamates | Buchwald-Hartwig Amination/Amidation | Imidazo[4,5-b]pyridin-2-one framework | nih.gov |

| Copper(I) | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Synthesis | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Copper(I) | Aminopyridines, Nitroolefins | One-pot Aerobic Oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Copper(II) | Benzaldehydes, 2-Aminopyridines, Propiolates | Cascade Aminomethylation/Cycloisomerization | Functionalized imidazo[1,2-a]pyridines | acs.org |

The development of metal-free and organocatalytic synthetic routes is driven by the need for more sustainable and environmentally benign chemical processes. rsc.orgconnectjournals.com These methods avoid the use of potentially toxic and expensive heavy metals.

An efficient, mild, and transition-metal-free C-H amidation strategy has been reported for the synthesis of non-symmetric 1,3-substituted imidazo[4,5-b]pyridin-2-ones. nih.govrsc.org This approach offers good yields and a broad functional group tolerance. nih.govrsc.org Catalyst-free methods are also gaining prominence. For example, the condensation of 2-aminopyridines with α-bromoketones can be achieved under microwave irradiation in the absence of any catalyst, often using green solvents like water. researchgate.net Similarly, a grindstone procedure at room temperature provides a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones. researchgate.net

Organocatalysis, the use of small organic molecules to catalyze reactions, has also been successfully applied to imidazopyridine synthesis. A dual organocatalytic system using flavin and iodine has been shown to facilitate the aerobic oxidative C-N bond formation to produce imidazo[1,2-a]pyridines. acs.org This system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. researchgate.netacs.org Saccharin has been reported as an effective organocatalyst for a three-component Ugi condensation reaction to synthesize imidazo[1,2-a]pyridine derivatives. ajgreenchem.com

The table below provides examples of metal-free and organocatalytic synthetic methods.

| Method Type | Reactants | Catalyst/Conditions | Product | Reference |

| Metal-Free C-H Amidation | N-Pyridyl-N-hydroxylamine intermediates | Mild, transition-metal-free | Imidazo[4,5-b]pyridin-2-ones | nih.govrsc.org |

| Catalyst-Free | 2-Aminopyridines, α-Bromoketones | Microwave irradiation, water | Imidazo[1,2-a]pyridines | researchgate.net |

| Catalyst-Free | 2-Aminonicotinic acid, Chloroacetaldehyde (B151913) | Microwave irradiation, water | Imidazo[1,2-a]pyridine derivatives | connectjournals.com |

| Organocatalysis | Aminopyridines, Ketones | Flavin, Iodine, Aerobic oxidation | Imidazo[1,2-a]pyridines | acs.org |

| Organocatalysis | 2-Aminopyridine, Benzaldehyde (B42025) derivatives | Saccharin (Ugi condensation) | Imidazo[1,2-a]pyridine derivatives | ajgreenchem.com |

Microwave-Assisted Synthesis of Imidazopyridin-2-ON Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazopyridin-2-one derivatives. This technique significantly reduces reaction times compared to conventional heating methods, often from hours to minutes.

One-pot, three-component reactions are particularly amenable to microwave irradiation. For instance, the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been achieved by reacting arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave conditions. rsc.org This metal-free approach offers good to very good yields and avoids the formation of harmful by-products. rsc.org Another efficient protocol involves the condensation of 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium, assisted by microwaves, to construct 3-carbaldehyde substituted compounds.

A catalyst-free, green synthesis of imidazo[1,2-a]pyridine derivatives has been reported using substituted 2-aminonicotinic acid and chloroacetaldehyde in water under microwave irradiation, achieving excellent yields of 92–95% within 30 minutes. mdpi.com This method is noted for its environmental benefits, avoiding toxic catalysts and hazardous solvents. mdpi.com Similarly, the condensation of 2-aminopyridine with phenacyl bromide derivatives has been accomplished in as little as 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. acs.org

The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile, is another key reaction that benefits from microwave assistance. For example, using scandium triflate as a catalyst in a dichloromethane/methanol solvent system, the reaction can be completed in one hour at 120°C under microwave heating to produce the desired imidazopyridine products in good to excellent yields (48–86%). researchgate.netx-mol.net Montmorillonite K-10 clay has also been used as a solid catalyst in a one-pot, microwave-assisted synthesis of functionalized imidazo[1,2-a]pyridines, with reactions completed in 30 minutes. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aminopyridines, Arylglyoxals, Cyclic 1,3-dicarbonyls | I₂ | - | Microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines | Good to Very Good | Short | rsc.org |

| Substituted 2-aminonicotinic acid, Chloroacetaldehyde | None (catalyst-free) | Water | Microwave | Imidazo[1,2-a]pyridine derivatives | 92-95 | 30 min | mdpi.com |

| 2-Aminopyridine, Phenacyl bromides | NaHCO₃ | Methanol | Microwave | 2-Substituted imidazo[1,2-a]pyridines | up to 99 | 1 min | acs.org |

| 2-Aminopyridines, Aldehydes, Isocyanides | Sc(OTf)₃ | DCM/MeOH | 120°C, Microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines | 48-86 | 1 h | researchgate.net |

| 2-Aminopyridine derivatives, 2-Chlorobenzaldehyde, Isocyanide | Montmorillonite K-10 | 1,4-Dioxane | 100°C, 150W, Microwave | Functionalized imidazo[1,2-a]pyridines | - | 30 min | researchgate.net |

Green Chemistry Principles in this compound Synthesis (e.g., Aqueous Media, "On-Water" Platforms)

The principles of green chemistry are increasingly being applied to the synthesis of imidazopyridin-2-one derivatives to minimize environmental impact. A key aspect of this is the replacement of toxic organic solvents with benign alternatives like water.

Syntheses have been successfully performed in aqueous media, sometimes enhanced by surfactants to overcome the poor solubility of organic reactants. chim.itacs.org For example, an environmentally sustainable synthesis of 2-arylimidazo[1,2-a]pyridines involves the iodine-catalyzed condensation of aryl methyl ketones with 2-aminopyridines in water. chim.itacs.org While some of these reactions proceed efficiently "on water" (in the absence of any organic solvent), the addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to improve substrate scope and yields. chim.itacs.org This micellar catalysis approach has been successfully applied to the gram-scale synthesis of the drug zolimidine. acs.org

Another green approach utilizes a Cu(II)–ascorbate catalyzed domino A³-coupling reaction in aqueous micellar media with SDS. nih.govresearchgate.net This method involves the reaction of 2-aminopyridines, aldehydes, and alkynes to afford a variety of imidazo[1,2-a]pyridines in good yields. nih.govresearchgate.net The catalyst is generated in situ, and the aqueous phase containing the surfactant can be reused, adding to the sustainability of the process. researchgate.net

Ultrasound-assisted synthesis in water is another metal-free, green protocol. The use of a KI/tert-butyl hydroperoxide catalytic system for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles showcases this approach. organic-chemistry.org The reaction proceeds under mild conditions without the need for a base. organic-chemistry.org

Table 2: Green Chemistry Approaches to this compound Synthesis

| Reaction Type | Catalyst/Promoter | Medium | Key Features | Reference |

|---|---|---|---|---|

| Condensation | Iodine | Aqueous media / "On-water" | Environmentally sustainable, inexpensive catalyst. chim.itacs.org | chim.itacs.org |

| Condensation | Iodine / SDS | Aqueous micellar media | Enhanced substrate scope and yield. chim.itacs.org | chim.itacs.org |

| Domino A³-coupling | Cu(II)–ascorbate / SDS | Aqueous micellar media | Inexpensive catalyst, reusable aqueous phase. nih.govresearchgate.net | nih.govresearchgate.net |

| C-H Functionalization | KI / t-BuOOH | Water with Ultrasound | Metal-free, mild conditions, no base required. organic-chemistry.org | organic-chemistry.org |

Derivatization Strategies and Functionalization of this compound

The derivatization of the imidazopyridin-2-one core is crucial for developing new analogues with potentially enhanced biological activities. nih.gov Strategies often focus on the introduction of functional groups at various positions of the fused ring system. nih.gov

Site-Selective C-H Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine skeleton. ijcce.ac.irmdpi.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and susceptible to electrophilic substitution.

Visible light-induced C-H functionalization has gained significant traction as a mild and efficient method. For example, the C3-formylation of imidazo[1,2-a]pyridines can be achieved using rose bengal as a photocatalyst with tetramethylethylenediamine (TMEDA) as the formyl source, providing products in high yields (81-95%). Similarly, visible light has been employed for C3-cyanomethylation with bromoacetonitrile, and for C3-amination with azoles using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst.

Lewis or Brønsted acid-catalyzed Friedel-Crafts reactions are another effective strategy for C3-functionalization. ijcce.ac.ir Aldehydes and hemiacetals are common electrophiles in these reactions. ijcce.ac.ir For instance, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ allows for the C3-alkylation of imidazo[1,2-a]pyridines. ijcce.ac.ir

Introduction of Diverse Chemical Groups (e.g., Pyrimidine Ring, N-Acylhydrazone, Triazole, Biphenyl)

A wide array of chemical moieties has been introduced onto the imidazopyridin-2-one scaffold to create diverse chemical libraries.

Pyrimidine Ring: Pyrimidine-containing derivatives have been synthesized via palladium-catalyzed Suzuki coupling reactions.

N-Acylhydrazone: The N-acylhydrazone (NAH) functionality, known for its wide range of biological activities, can be introduced to the imidazo[1,2-a]pyridine core. This is typically achieved by first synthesizing an aldehyde intermediate via a Vilsmeier-Haack reaction, followed by condensation with a corresponding aryl hydrazide. organic-chemistry.org

Triazole: Triazole-containing imidazopyridine derivatives have been prepared through several routes. One method involves the cyclization of thiosemicarbazone derivatives, which are obtained from the condensation of 3-carbaldehyde-imidazopyridines with thiosemicarbazide. Another approach is the one-pot synthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles via a Groebke–Blackburn–Bienaymé reaction followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), assisted by microwave irradiation.

Biphenyl (B1667301): The biphenyl moiety has been incorporated into imidazopyridine derivatives, with some showing potential as acetylcholinesterase (AChE) inhibitors. The synthesis can be accomplished through a Suzuki cross-coupling reaction to attach the biphenyl group. researchgate.netx-mol.net The Greobke-Blackburn-Bienaymé (GBB) multicomponent reaction has also been utilized to generate diverse biphenyl-linked fused imidazoles, including imidazopyridines.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral imidazopyridin-2-one analogues is an area of growing interest, as the stereochemistry of a molecule can significantly impact its biological activity. While this area is still developing for the imidazopyridin-2-one core specifically, recent advances in the synthesis of related chiral imidazo[1,2-a]pyridines provide valuable insights.

A notable achievement is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. chim.itnih.govijcce.ac.ir By employing a chiral phosphoric acid catalyst, a variety of 6-aryl-2-aminopyridines, aldehydes, and isocyanides react to form imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities. chim.itnih.gov The success of this stereoselectivity has been linked to the presence of a remote hydrogen bonding donor on the substrates. nih.gov

Furthermore, a highly enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been reported. x-mol.net This reaction, which proceeds under mild conditions in ethanol, utilizes a chiral-at-metal rhodium catalyst to deliver the chiral adducts in good yields and with very high enantiomeric ratios (up to >99:1). x-mol.net Although direct stereoselective syntheses producing imidazopyridin-2-one analogues are less common, methods for related structures like imidazolidin-2-ones, involving Pd-catalyzed carboamination or aziridine (B145994) ring expansion, suggest potential pathways for future development. nih.govijcce.ac.ir

Table 3: Examples of Stereoselective Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Reaction Type | Catalyst | Substrates | Product | Enantioselectivity (ee) / Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Atroposelective GBB Reaction | Chiral Phosphoric Acid (CPA) | 6-Aryl-2-aminopyridines, Aldehydes, Isocyanides | Axially chiral imidazo[1,2-a]pyridines | High to Excellent | chim.itnih.gov |

| Conjugate Addition | Chiral Rhodium Catalyst | 2-Arylimidazo[1,2-a]pyridines, α,β-Unsaturated 2-acylimidazoles | Chiral imidazo[1,2-a]pyridine derivatives | up to >99:1 er | x-mol.net |

| Pd-catalyzed Carboamination | Pd-catalyst | N-allylureas, Aryl bromides | trans-4,5-Disubstituted imidazolidin-2-ones | Excellent diastereoselectivity | ijcce.ac.ir |

| Aziridine Ring Expansion | Catalyst-free | N-Alkylaziridine-2-carboxylates, N-Alkyl isocyanates | trans-Imidazolidin-2-ones | High regio- and stereoselectivity | researchgate.net |

Note: The table includes examples for the closely related imidazolidin-2-one to indicate potential stereoselective strategies.

Synthesis of Novel Fused and Tetracyclic this compound Derivatives

The synthesis of novel fused and tetracyclic systems based on the imidazopyridin-2-one core has led to the discovery of compounds with unique structural architectures. These complex molecules are often prepared through intramolecular cyclization or cascade reactions.

One strategy involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions to yield novel tetracyclic derivatives. researchgate.net The choice of a non-nucleophilic solvent like tert-butanol (B103910) was found to be crucial for increasing the yield of the tetracyclic product by minimizing competing intermolecular reactions. researchgate.net Montmorillonite K-10 clay has also been used to catalyze the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, which can then be converted into novel tetracyclic derivatives.

Cascade reactions provide an efficient route to fused systems. For example, diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine derivatives have been synthesized from the cascade reaction of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds. This process proceeds via a Rh(III)-catalyzed regioselective C(sp²)-H alkylation followed by intramolecular annulation.

The Groebke-Blackburn-Bienaymé (GBB) reaction has also been employed as a key step in the synthesis of tetracyclic imidazopyridine derivatives. A novel functionalized cellulose-based catalyst has been shown to be highly efficient in promoting the GBB reaction between cyclohexyl isocyanide, benzaldehyde derivatives, and various 2-aminopyridines to form these complex structures. Additionally, a synthetic route involving a GBB reaction followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization has been developed to create imidazopyridine-fused isoquinolinones.

Table 4: Synthesis of Fused and Tetracyclic this compound Derivatives

| Synthetic Strategy | Key Reaction Step | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Nucleophilic Aromatic Substitution | 5-Fluoroimidazo[1,2-a]pyridines | Tetracyclic imidazo[1,2-a]pyridines | researchgate.net |

| Cascade Reaction | Rh(III)-catalyzed C-H Alkylation/Annulation | 2-Arylimidazo[1,2-a]pyridines, α-Diazo carbonyls | Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines | |

| Multicomponent Reaction | Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridines, Benzaldehydes, Cyclohexyl isocyanide | Tetracyclic imidazopyridines | |

| Multi-step Sequence | GBB / Intramolecular Diels-Alder | 2-Aminopyridines, Aldehydes, Isocyanides | Imidazopyridine-fused isoquinolinones |

Structure Activity Relationship Sar and Structural Optimization Studies of Imidazopyridin 2 on Analogues

Positional Substitution Effects on Imidazopyridin-2-one Research Properties

Substitutions at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyridine (B132010) core have been shown to be critical for modulating biochemical activity. tandfonline.com

C2 Position: The C2 position is frequently targeted for modification. In studies of PI3Kα inhibitors, substituting the C2 position with different fluorophenyl groups revealed that an ortho-fluoro substitution was not well-tolerated, while a meta-fluoro substitution showed slightly better activity than a para-fluoro analogue. tandfonline.com In other research, C2 substituted dyes exhibit red-shifted absorption and emission compared to analogues with donors at the C6-position. researchgate.net For anticoccidial agents, a 2-isopropylamino group was found to be among the most potent substitutions. nih.gov

C3 Position: The C3 position is also a key site for derivatization. Initial SAR studies on antitubercular agents focused on the 3-carboxamide group, where an N-benzylcarboxamide demonstrated potent activity. nih.gov Conversely, modifications such as creating a tertiary carboxamide or inserting a methylene (B1212753) group between the ring and the amide function led to a loss of activity. nih.gov In another series, 3-carboxylates were found to be more potent than 3-oxoacetamides and 3-acetamides. rsc.org

C6 Position: The C6 position plays a significant role in determining potency and selectivity. For antitubercular compounds, the introduction of a chlorine atom at C6 enhanced potency, while a bromine atom resulted in a 16-fold decrease in activity, highlighting the importance of steric factors. nih.govrsc.org In the development of anticancer agents, certain 6-substituted imidazo[1,2-a]pyridine derivatives have been found to be effective against colon cancer cell lines. researchgate.net

C8 Position: Modification at the C8 position has also been explored. In the design of PI3Kα inhibitors, a strategy involving the modification of the 2, 6, and 8-positions was employed to develop potent compounds. tandfonline.com

The interplay between steric and electronic effects of substituents dictates how imidazopyridine analogues interact with their biological targets. researchgate.net

Steric Effects: The size and shape of substituents can either facilitate or hinder binding to a target protein. The observation that a C6-chloro substitution enhanced antitubercular activity while the larger C6-bromo group diminished it suggests that a steric factor is crucial over an electronic one in that specific interaction. nih.govrsc.org In another study, increasing the carbon chain length of a substituent on a dihydropyrrole moiety from a methyl to an ethyl or phenyl group had a detrimental effect on antibacterial activity, likely due to steric hindrance. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electronic properties of the entire molecule, affecting its reactivity and binding capabilities. nih.gov The substitution of a phenyl group on the non-bridgehead nitrogen of an imidazopyridine derivative was found to alter the compound's bonding parameters and electronic properties. rsc.org Density functional theory (DFT) calculations have been used to correlate the molecular structure, influenced by electron density, with biological activity. researchgate.netnih.gov For instance, a larger HOMO-LUMO gap, an indicator of electronic stability, was suggested to enhance molecular recognition and contribute to selective cytotoxicity in certain imidazopyridine derivatives. researchgate.net

Influence of Substituents at Core Positions (e.g., C2, C3, C6, C8)

Exploration of Substituent Linkers and Moieties in Imidazopyridin-2-ON Analogues

The linker connecting a substituent to the imidazopyridine core is not merely a spacer but an active contributor to the molecule's properties. rsc.org The choice of linker can influence conformational flexibility, solubility, and target-binding affinity. nih.gov

In the development of antitubercular agents, type 1 compounds containing flexible linkers like ether, methyl ether, and amine between two aryl moieties were synthesized. nih.govrsc.org Analogues with –OCH2, –O, and –NMe linkers showed potent activity, whereas those with –NCH2 and –NH linkers were significantly weaker. nih.gov This suggests that lipophilicity may be more critical than the linearity of the side chain, and a flexible linker can help the side chain reorient for stronger target binding. nih.gov In another example, inserting piperidine (B6355638) and piperazine (B1678402) rings as linkers helped improve microsomal stability and solubility under acidic conditions without compromising activity. nih.gov The potency of some analogues was also found to be dependent on the carbon spacer length between an amide nitrogen and a cyclic aliphatic ring, with a three-carbon spacer generally enhancing activity. rsc.org

The table below summarizes the effect of different linkers on the antitubercular activity of imidazo[1,2-a]pyridine analogues.

| Linker Type | Observation | Reference |

|---|---|---|

| Ether (-O-), Methyl Ether (-OCH2-) | Associated with potent antitubercular activity. | nih.gov |

| Amine (-NH-), Methyl Amine (-NMe-) | -NMe- linkers showed potent activity, while -NH- linkers resulted in weaker activity. | nih.gov |

| Piperazine/Piperidine Rings | Improved microsomal stability and solubility while maintaining potency. | nih.gov |

| Three-Carbon Spacer | Generally enhanced overall antitubercular activity. | rsc.org |

Fragment-Growing and Scaffold Hopping Strategies in this compound Analog Design

Modern drug design often employs fragment-based strategies to discover and optimize lead compounds. cresset-group.com These techniques, including fragment-growing and scaffold hopping, have been successfully applied to the imidazopyridine class. acs.orgnih.gov

Fragment-Growing: This strategy starts with a small molecular fragment identified as a binder to a biological target and then elaborates or "grows" it to enhance potency and selectivity. cresset-group.comacs.org A series of imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors using a fragment-growing approach. acs.orgnih.gov By systematically varying groups at the 3- and 6-positions, researchers were able to study SAR profiles and identify potent inhibitors. acs.orgnih.gov

Scaffold Hopping: This technique involves replacing the central core (scaffold) of a known active molecule with a structurally different one while preserving the original orientation of key binding groups. cresset-group.comcam.ac.uk This can lead to new chemical series with improved properties or novel intellectual property. nih.gov Scaffold hopping was used to develop imidazo[2,1-b]thiazole (B1210989) derivatives from an imidazo[1,2-a]pyridine lead, resulting in a compound with excellent activity against both replicating and non-replicating Mtb. nih.gov In another instance, scaffold hopping from a known aurone (B1235358) natural product to a 2-arylideneimidazo[1,2-a]pyridinone scaffold resulted in compounds with significantly increased topoisomerase IIα-inhibitory activity. nih.gov Computational methods are often used to identify suitable replacement scaffolds. nih.govresearchgate.net

Correlation of this compound Structural Features with Biochemical Activity Profiles

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of imidazopyridine analogues and their biochemical effects. researchgate.netnih.govtandfonline.com

For antitubercular imidazo[1,2-a]pyridines that target the QcrB protein, SAR studies have established several key correlations:

A 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring significantly improved potency against both extracellular and intracellular Mtb. nih.gov

Bulky and more lipophilic biaryl ethers at the C3 position led to nanomolar potency. rsc.org

Introduction of a chlorine atom at C6 was more beneficial than a bromine atom, indicating a crucial role for steric factors over electronic ones for this particular target. nih.govrsc.org

At the C2 position, a meta-fluoro substituted phenyl ring was slightly better than a para-fluoro substituted one, while an ortho-fluoro was poorly tolerated. tandfonline.com

Replacing the fluorophenyl group with pyridinyl or methoxy-pyridinyl did not improve activity. tandfonline.com

These structural modifications led to the identification of a potent inhibitor with an IC₅₀ of 150 nM against PI3Kα. tandfonline.com

The table below provides examples of imidazopyridine analogues and their corresponding biochemical activities.

| Compound Series | Key Structural Feature | Biochemical Activity/Target | Finding | Reference |

|---|---|---|---|---|

| Antitubercular Analogues | 2-ethyl-6-chloro substitution | Mycobacterium tuberculosis (extracellular & intracellular) | Significantly improved potency. | nih.gov |

| Antitubercular Analogues | Bulky, lipophilic biaryl ethers at C3 | Mycobacterium tuberculosis | Achieved nanomolar potency. | rsc.org |

| PI3Kα Inhibitors | meta-fluoro phenyl at C2 | PI3Kα enzyme | Slightly enhanced inhibitory activity compared to para-fluoro. | tandfonline.com |

| Anticancer Agents | Scaffold hop from aurone to 2-arylideneimidazo[1,2-a]pyridinone | Topoisomerase IIα | Manifold higher inhibitory activity compared to the parent aurone. | nih.gov |

Molecular and Biochemical Mechanistic Investigations of Imidazopyridin 2 on

Modulation of Cellular Pathways and Signaling Cascades by Imidazopyridin-2-one

Imidazopyridine derivatives have been shown to influence critical cellular pathways that are often dysregulated in disease states. Their ability to interact with and modulate these signaling networks underscores their potential as therapeutic agents.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation by Imidazopyridin-2-ON Analogues

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. scientificarchives.comwikipedia.org Its frequent upregulation in human cancers has made it a prime target for therapeutic intervention. nih.govoncotarget.com In this context, a series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized as inhibitors of PI3Kα. nih.gov

Through a fragment-growing strategy, researchers have systematically varied substituents at the 3- and 6-positions of the imidazo[1,2-a]pyridine core to establish structure-activity relationships (SAR). nih.gov This has led to the identification of potent PI3Kα inhibitors. nih.gov Certain representative derivatives from these studies have demonstrated significant activity in cellular proliferation and apoptosis assays, highlighting their potential to influence cancer cell fate by modulating the PI3K/Akt/mTOR pathway. nih.govresearchgate.net Furthermore, these inhibitors have exhibited notable antiangiogenic activity, a key process in tumor growth and metastasis that is also influenced by this signaling cascade. nih.gov The development of these compounds underscores the potential of the imidazopyridine scaffold in targeting the PI3K/Akt/mTOR pathway. researchgate.net

Kinase Inhibition Profiles (e.g., PI3Kα, Mps1, FLT3/Aurora, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinases)

The imidazopyridine scaffold has proven to be a versatile template for the development of inhibitors targeting a wide array of kinases beyond PI3Kα. The ability of these compounds to be chemically modified allows for the fine-tuning of their selectivity and potency against various kinase targets.

PI3Kα: As previously discussed, imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of PI3Kα, a key regulator of intracellular signaling. nih.gov

Janus Kinase (JAK): A series of novel purinone JAK inhibitors featuring an imidazopyridine hinge-binding motif have been designed and evaluated. nih.gov These compounds were identified as potent pan-JAK inhibitors with good selectivity. nih.gov Subsequent structural modifications, including the replacement of the imidazopyridine with a pyridone ring, led to the discovery of a potent pan-JAK inhibitor with efficacy in a preclinical model of airway inflammation. nih.gov

p38 Mitogen-Activated Protein (MAP) Kinase: Structure-based drug design has led to the identification of imidazo[4,5-b]pyridin-2-one-based inhibitors of p38 MAP kinase. frontiersin.org X-ray crystallography revealed that the carbonyl group of the lead compound forms crucial hydrogen bonds with the backbone of the enzyme. frontiersin.org

Other Kinases: The broad applicability of the imidazopyridine scaffold is further demonstrated by its use in developing inhibitors for other kinases, such as those involved in cancer and inflammatory diseases. researchgate.netchemrxiv.org For example, linsitinib, an imidazopyrazine-based inhibitor, targets the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). chemrxiv.org

PD-1/PD-L1 Antagonism Research with this compound Derivatives

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small molecules that can disrupt this interaction are of great interest in cancer immunotherapy. nih.govacs.org

Inspired by previously solved crystal structures of small molecules bound to PD-L1, researchers designed a novel imidazopyridine scaffold to act as a PD-L1 dimerizer. nih.govresearchgate.net A small library of these compounds was synthesized using a multicomponent reaction, yielding inhibitors with IC50 values in the low micromolar range for PD-L1 affinity. nih.govacs.org A co-crystal structure of one of these compounds (9c) with PD-L1 confirmed its binding to the protein. nih.govresearchgate.net Further analysis and molecular docking of a more potent analogue (9j) suggested that it could form additional π-π stacking interactions within the PD-L1 dimer interface, providing a structural basis for its improved activity. researchgate.net This research highlights the potential of imidazopyridine derivatives as a new class of PD-1/PD-L1 antagonists. nih.govacs.org

Enzyme Inhibition and Ligand-Target Interactions of this compound

Beyond modulating signaling pathways, imidazopyridin-2-one analogues have been investigated for their ability to directly inhibit specific enzymes implicated in various diseases.

Cholinesterase Inhibition Mechanisms (AChE, BChE) by this compound

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the symptomatic treatment of Alzheimer's disease. benthamdirect.com A series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. benthamdirect.com

Several of these compounds demonstrated good inhibitory activity against both AChE and BChE. benthamdirect.com Kinetic and molecular docking studies were performed on the most potent compounds to elucidate their mechanism of inhibition. benthamdirect.com For instance, compound 4a was the most active AChE inhibitor, while compound 4g was the most potent BChE inhibitor in the series. benthamdirect.com Docking studies revealed that these compounds form important binding interactions within the active sites of their respective target enzymes. benthamdirect.com In another study, a series of imidazo[1,2-a]pyridine-Mannich bases were designed, and the naphthalene-substituted compound 9j showed the most potent anti-cholinesterase activity. researchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel cholinesterase inhibitors. benthamdirect.com

Table 1: Cholinesterase Inhibitory Activity of Imidazopyridine Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 4a | AChE | - |

| Compound 4g | BChE | - |

| Compound 9j | AChE | 57.75 |

| Compound 9j | BChE | 99.0 |

| Compound 3c | AChE | 0.44 |

| Compound 7d | AChE | 770 |

| Compound 7d | BChE | 8710 |

| Compound 5c | AChE | 40-50 |

| Compound 5h | AChE | 40-50 |

IC50 values are presented as reported in the respective studies. A "-" indicates that the specific value was not provided in the abstract.

Glutamine Synthetase (MtGS) Inhibition by this compound Analogues

Mycobacterium tuberculosis glutamine synthetase (MtGS) is a crucial enzyme for the nitrogen metabolism and cell wall biosynthesis of the tuberculosis-causing bacterium, making it an attractive target for new anti-tuberculosis drugs. mdpi.comresearchgate.net

3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of MtGS. nih.gov A library of these compounds was synthesized and evaluated, leading to the identification of potent inhibitors. nih.gov For example, compound 28 was found to inhibit MtGS with an IC50 of 4.9 µM. mdpi.com Further optimization led to the discovery of compound 4n, which exhibited an IC50 of 0.38 µM, making it significantly more potent than known inhibitors. nih.govresearchgate.net Structure-activity relationship studies revealed that the presence of a halogen at the 6th position of the imidazopyridine ring was beneficial for inhibitory activity. researchgate.net Molecular docking studies have shown that these compounds fit well into the ATP-binding site of MtGS, confirming their mechanism of action. nih.gov

Table 2: MtGS Inhibitory Activity of Imidazopyridine Analogues

| Compound | IC50 (µM) |

|---|---|

| Compound 28 | 4.9 |

| Compound 31 | 1.6 |

| Compound 4n | 0.38 |

| Unnamed Inhibitor | 3.0 |

IC50 values are presented as reported in the respective studies.

Farnesyl Diphosphate (B83284) Synthase and Phosphodiesterase 3B Modulation by this compound

Imidazopyridine-based compounds have been identified as modulators of various enzymes, including farnesyl diphosphate synthase (FDPS) and phosphodiesterase 3B (PDE3B).

Farnesyl Diphosphate Synthase (FDPS)

FDPS is a crucial enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate. nih.gov This pathway is vital for the production of cholesterol, steroid hormones, and other essential isoprenoids. nih.gov The inhibition of FDPS is a target for therapeutic intervention in various diseases, including cancer and parasitic infections like Chagas disease. nih.govrcsb.org

In silico studies have explored the potential of imidazo[1,2-a]pyridin-3-yl derivatives to act as inhibitors of human FDPS. acs.org Molecular docking simulations predicted that certain derivatives could bind effectively to the active site of FDPS. acs.org For instance, one study identified a derivative, compound 4(k), as having a high MolDock score, suggesting strong binding affinity. acs.org These computational findings suggest that the imidazopyridine scaffold is a promising starting point for developing potent FDPS inhibitors. acs.org

Furthermore, potent imidazopyridine-based inhibitors of fatty acid synthase (FASN) have been shown to inhibit de novo palmitate synthesis both in vitro and in vivo. nih.gov While distinct from FDPS, FASN is another key metabolic enzyme, and its upregulation has been linked to conditions like hepatitis C virus (HCV) infection. nih.gov The ability of imidazopyridine derivatives to modulate these metabolic pathways highlights their potential as therapeutic agents. nih.gov

Phosphodiesterase 3B (PDE3B)

Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. PDE3B is one such isozyme. Computational screening of imidazo[1,2-a]pyridin-3-yl derivatives has been performed to assess their binding affinity to human PDE3B. acs.org The results of these in silico studies indicate that specific derivatives show potential for binding to PDE3B, suggesting they could act as modulators of this enzyme. acs.org For example, compounds 4(k), 4(g), and 4(l) from a synthesized series showed the highest scores in docking simulations against PDE3B. acs.org These findings pave the way for future in vitro and in vivo testing to confirm their inhibitory activity. acs.org

Table 1: In Silico Screening of Imidazo[1,2-a]pyridin-3-yl Derivatives Against FDPS and PDE3B

| Compound | Target Enzyme | Predicted Activity | Key Findings |

| Imidazo[1,2-a]pyridin-3-yl derivatives | Human Farnesyl Diphosphate Synthase (FDPS) | Inhibitor | Compound 4(k) showed the highest MolDock score, indicating strong potential binding affinity. acs.org |

| Imidazo[1,2-a]pyridin-3-yl derivatives | Human Phosphodiesterase 3B (PDE3B) | Inhibitor | Compounds 4(k), 4(g), and 4(l) exhibited the highest moldock, rerank, and steric scores in simulations. acs.org |

Activin Receptor-like Kinase (ALK4/5) Binding Mechanisms of this compound

Activin receptor-like kinases (ALKs) are a family of serine/threonine kinase receptors that play a crucial role in the transforming growth factor-β (TGF-β) signaling pathway. biorxiv.org Specifically, ALK4 and ALK5 are key receptors involved in processes like cell proliferation, differentiation, and migration. biorxiv.org Their dysregulation is associated with various diseases, including cancer and fibrosis. biorxiv.orgnih.govacs.org

A 2-oxo-imidazopyridine derivative, identified as TP-008, has been characterized as a potent and selective chemical probe with dual activity for ALK4 and ALK5. biorxiv.orgnih.govacs.org This makes it a valuable tool for studying the mechanistic details of the ALK4/5 signaling pathway. nih.govacs.org

The binding of TP-008 to ALK4 and ALK5 has been shown to be highly effective in cellular systems. nih.govacs.org It potently abrogates the phosphorylation of SMAD2, a key downstream substrate of ALK4/5. biorxiv.orgnih.govacs.org This inhibition of SMAD2 phosphorylation demonstrates the direct engagement and functional consequence of TP-008 binding to the kinases. nih.govacs.org The development of a matching negative control compound further validates the specific on-target activity of TP-008. nih.gov While many existing ALK inhibitors lack selectivity, TP-008 offers a more precise tool for dissecting the roles of ALK4 and ALK5 in health and disease. biorxiv.orgnih.gov

Table 2: Binding and Activity of TP-008 on ALK4/5

| Compound | Target Kinases | Key Activity | Downstream Effect |

| TP-008 (2-oxo-imidazopyridine) | ALK4 and ALK5 | Potent dual inhibitor | Strongly abrogates phosphorylation of SMAD2. biorxiv.orgnih.govacs.org |

Investigation of Protein-Protein Interactions (e.g., BAG3, HSP70) with this compound

The Bcl-2-associated athanogene 3 (BAG3) protein is a co-chaperone for the 70 kDa heat shock protein (HSP70) and plays a critical role in protein homeostasis, cell survival, and apoptosis suppression. mdpi.comresearchgate.net The interaction between BAG3 and HSP70 is crucial for these functions, making it an attractive target in cancer therapy. mdpi.comresearchgate.net

Recent research has identified a promising modulator with an imidazopyridine scaffold that binds to the BAG domain of the BAG3 protein. mdpi.comresearchgate.net This was achieved through a Groebke–Blackburn–Bienaymé chemical synthesis procedure. mdpi.comresearchgate.net Surface Plasmon Resonance (SPR) assays confirmed the binding affinity of these imidazopyridine compounds to both the full-length BAG3 protein and its isolated BAG domain. mdpi.com

Specifically, compounds 10 and 12 from a studied series demonstrated K D values comparable to a known BAG3 inhibitor, indicating significant binding affinity. mdpi.com The binding of these compounds disrupts the normal function of BAG3, leading to downstream cellular effects. Consistent with the disruption of the anti-apoptotic function of BAG3, the identified imidazopyridine modulator induced the activation of caspases 3 and 9, key executioners of apoptosis. mdpi.comresearchgate.net

The interaction with HSP70 is a key feature of BAG3's function. mdpi.comrjraap.com By targeting the BAG domain, imidazopyridine modulators can interfere with the BAG3-HSP70 protein-protein interaction, thereby disrupting the chaperone-assisted cellular processes that promote cancer cell survival. mdpi.comresearchgate.net

Table 3: Interaction of Imidazopyridine Modulators with BAG3

| Compound Feature | Target Protein | Binding Domain | Confirmed Biological Effect |

| Imidazopyridine scaffold | BAG3 | BAG domain | Induction of caspase 3 and 9 activation. mdpi.comresearchgate.net |

Cellular Responses at the Molecular Level Induced by this compound (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)

Imidazopyridine derivatives have been shown to elicit significant cellular responses, primarily through the induction of apoptosis and modulation of the cell cycle in various cancer cell lines. nih.govnih.gov

Apoptosis Induction

Several studies have demonstrated that imidazopyridine compounds trigger apoptosis through intrinsic and extrinsic pathways. nih.govmdpi.com

Intrinsic Pathway: One novel imidazo[1,2-a]pyridine compound was found to induce intrinsic apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2. nih.govbiorxiv.org The release of cytochrome c is a downstream event of this pathway, which is not observed when BCL2 is present. nih.gov Furthermore, this compound increased the levels of active caspase-9, a key initiator of the intrinsic apoptotic cascade. nih.govbiorxiv.org

p53-mediated Apoptosis: The tumor suppressor protein p53 also plays a role in the apoptotic response to some imidazopyridine derivatives. Silencing of p53 has been shown to significantly decrease the apoptosis induced by certain compounds, suggesting a p53-dependent mechanism. nih.govaacrjournals.org

DNA Damage: Some selenylated imidazo[1,2-a]pyridines induce apoptosis by causing DNA damage. researchgate.net The synergism of an imidazopyridine derivative with doxorubicin (B1662922) was shown to suppress the phosphorylation of ɣ-H2AX and inhibit DNA damage repair, leading to apoptosis. researchgate.net

Cell Cycle Modulation

Imidazopyridine derivatives have been observed to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

G2/M Arrest: Certain imidazopyridine compounds cause cell cycle arrest in the G2/M phase. nih.govbiorxiv.org This is often associated with the inhibition of tubulin polymerization, a critical process for mitotic spindle formation. biorxiv.org One study identified an imidazopyridine derivative that blocked tubulin polymerization at low micromolar concentrations, leading to G2/M arrest. biorxiv.org

G1 Arrest: In some cell lines, imidazopyridine derivatives have been shown to induce a G1 cell-cycle arrest. aacrjournals.org This effect can be linked to the upregulation of cell cycle inhibitors like CDKN1A. aacrjournals.org

Table 4: Cellular Responses to Imidazopyridine Derivatives

| Cellular Process | Molecular Mechanism | Key Proteins/Pathways Involved | Reference |

| Apoptosis | Inhibition of PI3K/Akt/mTOR pathway | BAX, BCL2, Caspase-9 | nih.gov |

| Apoptosis | p53-dependent pathway | p53 | nih.govaacrjournals.org |

| Apoptosis | DNA damage induction | ɣ-H2AX | researchgate.net |

| Cell Cycle Arrest | G2/M phase arrest | Tubulin polymerization inhibition | biorxiv.org |

| Cell Cycle Arrest | G1 phase arrest | Upregulation of CDKN1A | aacrjournals.org |

Molecular Basis of Anti-Angiogenic Effects of this compound (e.g., VEGF Expression Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. tg.org.au The inhibition of VEGF or its signaling pathway is a major strategy in anti-cancer therapy. tg.org.authno.org

While direct studies on "this compound" and its specific effect on VEGF expression are limited in the provided search results, the broader class of imidazopyridine derivatives has been implicated in anti-cancer activities that often involve anti-angiogenic mechanisms. For instance, the inhibition of signaling pathways like PI3K/Akt/mTOR by imidazopyridines can indirectly affect angiogenesis, as these pathways are known to regulate VEGF expression. nih.gov

The general principle of anti-angiogenic therapy involves reducing the pro-angiogenic signals that tumors produce. nih.gov This can be achieved by directly targeting VEGF with monoclonal antibodies or by inhibiting its receptors (VEGFRs). tg.org.aunih.gov Inhibition of Angiopoietin-2 (Ang2), another key player in angiogenesis, has been shown to have complementary effects to VEGF inhibition, leading to a significant reduction in tumor vascularity and growth. nih.gov

Furthermore, the expression of VEGF itself can be regulated by various factors. For example, heregulins can regulate the expression and secretion of VEGF in breast cancer cells, and this can be blocked by therapies targeting HER-2. tg.org.au Also, the splicing of VEGF pre-mRNA can lead to different isoforms, some of which are anti-angiogenic (VEGFxxxb). oncotarget.com Targeting the splicing factor SRSF1, which promotes the production of pro-angiogenic VEGF, can shift the balance towards the anti-angiogenic isoforms and inhibit tumor growth. oncotarget.com

Given that imidazopyridine derivatives are known to modulate multiple signaling pathways and cellular processes that are intertwined with angiogenesis, it is plausible that their anti-tumor effects are, at least in part, mediated by the inhibition of pro-angiogenic factors like VEGF, although more direct research is needed to establish this link definitively.

Computational Chemistry and Theoretical Modeling of Imidazopyridin 2 on

Quantum Chemical Calculations for Imidazopyridin-2-one

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide a foundational understanding of a compound's intrinsic stability, reactivity, and potential for interaction with other molecules.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is widely applied to the imidazopyridine class of compounds to explore their stability, electronic properties, and chemical reactivity. researchgate.netmdpi.comscirp.org DFT studies typically involve geometry optimization of the molecular structure to find its lowest energy conformation, followed by frequency calculations to confirm it as a true minimum. scirp.orgresearchgate.net

Researchers utilize various functionals and basis sets within DFT, such as the B3LYP functional with basis sets like 6-311G(d,p) or cc-pvdz, to model the behavior of imidazopyridine derivatives. acs.orgbas.bgqu.edu.qa These calculations can elucidate the influence of different substituents on the electronic nature of the imidazopyridine ring system. scirp.orgscirp.org For instance, studies on imidazo[1,2-a]pyridinyl-chalcones have shown that electron-donating groups enhance the nucleophilic character of the molecule, while electron-withdrawing groups make the compound more susceptible to nucleophilic attack. scirp.org DFT is also used to correlate electronic properties with observed biological activities or other chemical phenomena, such as corrosion inhibition. qu.edu.qaresearchgate.net A study on the drug Rimegepant, which contains a 2H-imidazopyridin-2-one moiety, utilized DFT with the B3LYP functional and a 6-311G+(2d,p) basis set to optimize its structure for further analysis. nih.gov

Table 1: Selected DFT Studies on Imidazopyridine Derivatives

| Compound Class | DFT Method/Basis Set | Key Findings | Reference(s) |

|---|---|---|---|

| Imidazo[1,2-a]pyridinyl-chalcone | B3LYP/6-311G(d) | Characterized global and local reactivity; substituent effects on nucleophilicity. | scirp.orgscirp.org |

| Imidazo[1,2-a]pyridin-3-yl derivatives | B3LYP/6-311G++(d,p) | Investigated chemical reactivity parameters and HOMO-LUMO energy gaps. | acs.org |

| Imidazopyridine Tautomers | B3LYP/cc-pvdz | Studied the stability of different tautomeric forms in gas phase and solvents. | bas.bg |

| Imidazo[1,2-a]pyrimidine (B1208166) Schiff base | B3LYP/6-31G(d,p) | Determined FMO energies, MEP, and other quantum chemical parameters. | nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comrsc.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comrsc.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comrsc.org A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity. rsc.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. oatext.com A high value indicates a "hard" molecule, which is less reactive. irjweb.com

Global Softness (S): The reciprocal of hardness; a higher value indicates greater reactivity. irjweb.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. oatext.com

These descriptors have been calculated for numerous imidazopyridine derivatives to provide a quantitative measure of their reactivity profiles. researchgate.netacs.orgirjweb.com For example, in a study of an imidazole (B134444) derivative, the HOMO-LUMO gap was found to be 4.4871 eV, indicating significant stability. irjweb.com For the Rimegepant molecule, the calculated HOMO-LUMO gap was 5.36 eV. nih.gov

Table 2: Calculated Reactivity Descriptors for Selected Imidazopyridine-Related Compounds (Energies in eV)

| Compound/Derivative | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Hardness (η) | Reference(s) |

|---|---|---|---|---|---|

| Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | 2.2449 | irjweb.com |

| Rimegepant | -6.5 | -1.14 | 5.36 | 2.68 | nih.gov |

| Imidazoline Derivative (HDM) | -4.273 | - | 4.434 | - | ajol.info |

The analysis of electron density distribution provides profound insights into the nature of chemical bonding and, particularly, non-covalent interactions (NCIs) within and between molecules. researchgate.netnih.gov Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are powerful computational tools for this purpose. nih.govrsc.org

QTAIM analysis partitions the molecular electron density to define atoms and the bonds between them. It can identify bond critical points (BCPs) and bond paths, which are used to characterize the nature and strength of interactions, including weak non-covalent ones. mdpi.com

RDG analysis is especially effective for visualizing NCIs. tandfonline.com It generates 3D isosurfaces that reveal the spatial distribution and nature of weak interactions. These isosurfaces are typically color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes strong repulsive interactions (steric clashes). nih.govrsc.org

For imidazopyridine systems, these methods have been used to study intramolecular hydrogen bonding and intermolecular interactions like π-stacking. mdpi.comtandfonline.com In a computational study of zinc coordination polymers with an imidazo[1,5-a]pyridine (B1214698) ligand, QTAIM and NCIPlot (an application of RDG) analysis revealed extensive π-stacking interactions, evidenced by large green RDG isosurfaces between the aromatic systems, which were found to be the dominant force in dimer formation. mdpi.comresearchgate.net Similarly, for imidazo[1,2-a]pyrimidine derivatives, RDG and QTAIM analyses were employed to understand non-covalent interactions that could influence their biological activity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)

Molecular Dynamics and Simulation Studies of Imidazopyridin-2-ON Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, stability, and intermolecular interactions. nih.govirbbarcelona.org

In the context of imidazopyridine derivatives, MD simulations are frequently used to study their interactions with biological macromolecules, such as proteins or enzymes. nih.gov While molecular docking provides a static snapshot of a binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds. nih.govnih.gov These simulations can reveal whether key interactions, like hydrogen bonds predicted by docking, are maintained, and how the ligand and protein adapt to each other's presence. nih.gov

For instance, MD simulations performed on imidazopyridines as B-Raf kinase inhibitors showed that the binding site remained stable during the simulation and helped to refine the understanding of the specific hydrogen bonds involved in the complex. nih.gov Similar studies on imidazopyridine derivatives targeting ATP synthase have used MD to confirm the stability of the docked poses. nih.gov This approach provides a more realistic and detailed model of the ligand-target interaction, which is crucial for rational drug design.

In silico ADMET Prediction for this compound Candidates (Focus on Absorption, Distribution, Metabolism, Excretion in Pre-clinical Computational Models)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. mdpi.com This predictive screening is a vital part of the early drug discovery process, as it helps to identify compounds with unfavorable pharmacokinetic profiles before committing to expensive and time-consuming experimental synthesis and testing. museu-goeldi.br

Numerous studies on imidazopyridine derivatives have included in silico ADMET predictions. acs.orgnih.govbohrium.com These analyses often use established models and rules, such as Lipinski's Rule of Five, to assess drug-likeness. nih.gov Predictions for various imidazopyridine candidates have often shown favorable properties, such as high predicted gastrointestinal absorption and good bioavailability. nih.gov For example, in a study designing new imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, the designed ligands showed zero violations of Lipinski's rules and were predicted to have a high rate of gastrointestinal absorption. nih.gov Toxicity predictions, such as for carcinogenicity and cytotoxicity, are also a key component of these analyses. mdpi.comnih.gov

Table 3: Representative Predicted ADMET Properties for Imidazopyridine Derivatives

| Compound/Series | Predicted Property | Finding | Reference(s) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | Lipinski's Rule of Five | Zero violations for designed ligands. | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Gastrointestinal (GI) Absorption | Predicted to be high. | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Carcinogenicity/Cytotoxicity | Predicted to be non-toxic/inactive. | nih.gov |

| Imidazo[1,2-a]pyridin-3-yl derivatives | Drug-Likeness | Evaluated using Lipinski's rules and ADMET descriptors. | acs.org |

Molecular Docking and Binding Affinity Predictions of this compound with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor, typically a protein). rsc.orgnih.gov It has become an indispensable tool in structure-based drug design for screening virtual libraries of compounds and for understanding how a ligand interacts with its biological target at the molecular level. nih.gov

The imidazopyridine scaffold has been the subject of extensive molecular docking studies against a wide array of biological targets, including enzymes, kinases, and receptors implicated in various diseases. acs.orgcolab.wsresearchgate.net These studies calculate a "docking score," usually expressed in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger predicted binding affinity. colab.ws

Docking analyses reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the imidazopyridine ligand and specific amino acid residues in the target's active site. bohrium.comcolab.ws For example, docking of imidazopyridine derivatives into the active site of oxidoreductase, a breast cancer target, identified key interactions with His222, Tyr216, and Lys270 residues. colab.ws In another study, docking of Alpidem, an imidazopyridine derivative, against a protein associated with Alzheimer's disease (PDB ID: 4BDT) yielded a strong binding energy of -9.60 kcal/mol. researchgate.net These insights are critical for optimizing lead compounds to enhance their potency and selectivity.

Table 4: Selected Molecular Docking Studies of Imidazopyridine Derivatives

| Imidazopyridine Derivative(s) | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (Homology Model) | -8.5 to -11.0 | Not specified | nih.gov |

| 1-(4-phenoxyphenyl)ethan-1-one based | Oxidoreductase | -9.207 (for Compound C) | His222, Tyr216, Lys270 | colab.ws |

| Alpidem | BZ Receptor (associated with 4BDT) | -9.60 | Not specified | researchgate.net |

Spectroscopic Property Predictions and Correlations (e.g., UV-Vis, NMR, Photophysical Properties) for this compound

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of complex organic molecules. For the imidazopyridin-2-one scaffold and its related isomers, theoretical modeling, primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers profound insights into their electronic and structural characteristics. These methods allow for the accurate prediction of UV-Vis absorption, NMR chemical shifts, and other photophysical phenomena, which are crucial for the rational design of new materials for applications in optoelectronics and bioimaging. lasphys.comarkat-usa.org

UV-Vis and Photophysical Property Predictions

The photophysical behavior of imidazopyridine derivatives is a subject of intense research, particularly for systems capable of Excited-State Intramolecular Proton Transfer (ESIPT). ijrpr.com In many of these molecules, such as the well-studied 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), the molecule exists in an enol form in the ground state but can convert to a keto tautomer in the excited state upon photoexcitation. aip.orgresearchgate.net This keto form is structurally analogous to an imidazopyridin-2-one derivative.

Computational studies using TD-DFT are instrumental in mapping the potential energy surfaces for this transformation. acs.org They can predict whether the ESIPT process is barrierless or involves an energy barrier, a key factor determining the fluorescence properties of the molecule. tandfonline.com For instance, calculations on HPIP derivatives have shown that while the ESIPT process may be barrierless in the gas phase, the presence of polar solvents can introduce an energy barrier. tandfonline.com

Theoretical calculations can accurately predict the maximum absorption (λmax) and emission wavelengths. TD-DFT calculations, often performed with functionals like PBE0, M06-2X, or B3LYP and basis sets such as 6-31++G(d,p), can simulate UV-Vis spectra that correlate strongly with experimental results. tandfonline.commdpi.com For example, a study on HPIP predicted a S₁–S₀ transition energy of 3.82 eV (325 nm) at the CC2/aug-cc-pVDZ level, which is in excellent agreement with the experimental value of 325 nm observed in cyclohexane. aip.org The emission from the keto-tautomer was predicted at 2.14 eV (580 nm), also aligning with experimental observations of weak fluorescence around 588 nm. aip.org

The influence of the chemical environment is typically modeled using approaches like the Polarizable Continuum Model (CPCM), which accounts for solvent effects on the electronic transitions. mdpi.com These models have successfully predicted the solvatochromic shifts observed in the experimental spectra of imidazopyridine dyes. tandfonline.com The correlation between computational predictions and experimental data allows researchers to understand how substituent changes can fine-tune the photophysical properties, such as Stokes shift and fluorescence quantum yield, making these compounds suitable as fluorescent probes and laser dyes. ijrpr.comtandfonline.com

| Compound/System | Method | Solvent | Calculated λmax (Absorption) [eV] | Experimental λmax (Absorption) [nm] | Calculated λmax (Emission) [eV] | Experimental λmax (Emission) [nm] | Reference |

|---|---|---|---|---|---|---|---|

| HPIP (α-form) | CC2/aug-cc-pVDZ | Gas Phase | 3.82 | 325 (in cyclohexane) | - | - | aip.org |

| HPIP (keto γ-form) | CC2/aug-cc-pVDZ | Gas Phase | - | - | 2.14 | ~588 (weak) | aip.org |

| 8(PhOH)-IP | RI-CC2/TZVP | Cyclohexane | 3.98 | 3.79 | - | - | nii.ac.jp |

| Imidazo[1,5-a]pyridinium salt (1q) | TD-DFT/B3LYP/6-31G* | DCM | 426 nm | 426 nm | - | 551 nm | mdpi.com |

NMR Spectroscopic Predictions

Theoretical calculations are also highly effective in predicting the ¹H and ¹³C NMR chemical shifts of imidazopyridine systems. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov

A combined experimental and theoretical study on imidazo[1,2-b]pyridazine (B131497) provides a clear example of the predictive power of this methodology. researchgate.net After optimizing the molecular geometry at the B3LYP/6–311++G(d,p) level, the theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. The results showed excellent agreement with the experimental values recorded in DMSO-d₆. This strong correlation between calculated and observed shifts is invaluable for the unambiguous assignment of complex NMR spectra, especially for new or substituted derivatives where empirical data is unavailable. researchgate.netnih.gov Similar studies on zolpidem, a well-known drug containing the imidazo[1,2-a]pyridine core, further validate the accuracy of DFT in predicting structural parameters and vibrational spectra, which are closely related to the electronic environment that governs NMR shifts. physchemres.org

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ||

|---|---|---|---|---|

| Calculated | Experimental | Calculated | Experimental | |

| C2 | 144.3 | 144.1 | 8.34 | 8.21 |

| C3 | 112.5 | 111.9 | 7.81 | 7.73 |

| C6 | 149.9 | 149.6 | 8.83 | 8.64 |

| C7 | 124.5 | 123.8 | 7.14 | 7.08 |

| C8 | 118.0 | 117.4 | 7.72 | 7.64 |

The accuracy of these predictions allows computational methods to serve not only as a verification tool but also as a predictive one, guiding the synthesis and structural elucidation of new chemical entities. nih.gov By integrating DFT calculations with machine learning models, the accuracy of chemical shift prediction can be further enhanced, making it an indispensable tool in modern chemical research. arxiv.org

Biotransformation and Metabolic Fate Research of Imidazopyridin 2 on Non Human in Vitro/in Vivo

In Silico Prediction of Metabolic Sites and Pathways for Imidazopyridin-2-ON

Before laboratory experiments commence, computational (in silico) models are frequently employed to forecast a molecule's metabolic fate. nih.gov For imidazopyridine-based compounds, such as a novel anticancer molecule designated IMID-2, in silico tools have been used as a preliminary step to predict the likely sites of metabolism. researchgate.net These predictive tools analyze the chemical structure of the compound to identify atoms or functional groups that are most susceptible to enzymatic attack. way2drug.com This approach helps to guide subsequent in vitro and in vivo studies by highlighting potential metabolites that researchers should look for, streamlining the metabolite identification process. nih.govresearchgate.net

In Vitro Metabolic Stability Studies of this compound (e.g., Liver Microsomes, S9 Fractions, Hepatocytes)

In vitro metabolic stability assays are fundamental for determining the rate at which a compound is metabolized by liver enzymes. springernature.com These studies typically utilize subcellular fractions from liver cells, which are the primary site of drug metabolism in the body. nih.govevotec.com

For the imidazopyridine-based molecule IMID-2, metabolic stability was assessed using various in vitro systems, including rat liver microsomes (RLM) and rat S9 fractions (RS9). researchgate.net

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govwuxiapptec.com They are widely used to characterize metabolic pathways driven by these enzymes. wuxiapptec.com